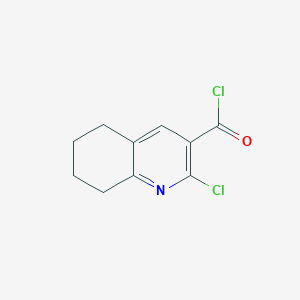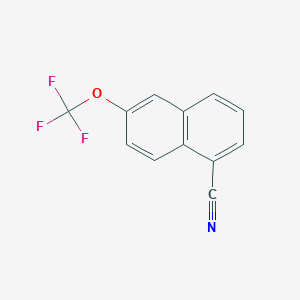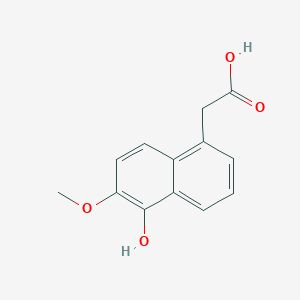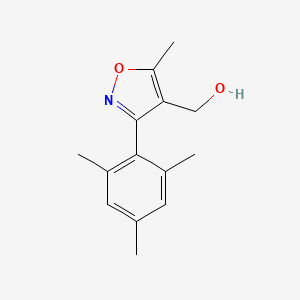
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position and a carbonyl chloride group at the 3-position of the tetrahydroquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl2) to introduce the chloro group at the 2-position. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-chloro-5,6,7,8-tetrahydroquinoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous base.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include substituted quinoline derivatives.
Hydrolysis: The major product is 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Reduction: The major product is 2-chloro-5,6,7,8-tetrahydroquinoline.
Applications De Recherche Scientifique
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro and carbonyl chloride groups can interact with biological targets, leading to inhibition of enzyme activity or blocking of receptor sites. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydroquinoline
- 2-Bromo-5,6,7,8-tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinoline
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is unique due to the presence of both a chloro group and a carbonyl chloride group on the tetrahydroquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the carbonyl chloride group provides a reactive site for further functionalization, making it a valuable intermediate in chemical synthesis.
Propriétés
Numéro CAS |
102541-34-4 |
|---|---|
Formule moléculaire |
C10H9Cl2NO |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C10H9Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2 |
Clé InChI |
OBOWKUXUBXULNV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=C(C=C2C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)



![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)









